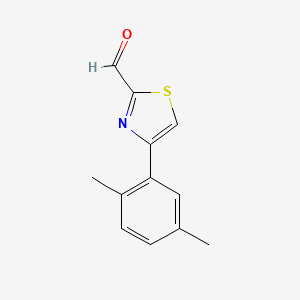

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent heterocycle is a 1,3-thiazole , a five-membered aromatic ring containing one nitrogen atom at position 1 and one sulfur atom at position 3. The substituents are assigned numerical positions based on their attachment points:

- A carbaldehyde group (-CHO) is bonded to carbon 2 of the thiazole core.

- A 2,5-dimethylphenyl group (a benzene ring with methyl groups at carbons 2 and 5) is attached to carbon 4 of the thiazole.

The molecular formula is C₁₂H₁₁NOS , with a molecular weight of 217.29 g/mol . The systematic name reflects both the substituent positions and the hierarchy of functional groups, prioritizing the aldehyde group over the aromatic substituent in suffix selection.

Table 1: Key Identifiers of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 383143-92-8 | |

| Molecular Formula | C₁₂H₁₁NOS | |

| Molecular Weight | 217.29 g/mol | |

| SMILES Notation | O=Cc1scc(n1)c1cc(C)ccc1C | |

| InChI Key | USGRGBHDBFTSGP-UHFFFAOYSA-N |

Molecular Architecture: Thiazole Core and Substituted Aromatic Moieties

The molecular structure comprises two distinct components:

- Thiazole Core : The 1,3-thiazole ring is a planar, aromatic heterocycle with delocalized π-electrons across the N-C-S-C-C atoms. The carbaldehyde group at position 2 introduces an electron-withdrawing effect, polarizing the thiazole ring and influencing its reactivity.

- 2,5-Dimethylphenyl Substituent : This aromatic group features methyl groups at positions 2 and 5 relative to the point of attachment to the thiazole ring. The meta-methyl groups create steric hindrance, reducing rotational freedom around the C4-C(phenyl) bond.

Electronic Effects :

- The carbaldehyde group withdraws electron density via inductive effects, making the thiazole’s C2 position electrophilic.

- The methyl groups on the phenyl ring donate electron density through hyperconjugation, stabilizing the aromatic system.

Stereoelectronic Interactions :

- The dihedral angle between the thiazole and phenyl rings is influenced by steric interactions between the ortho-methyl group and the thiazole’s sulfur atom.

- Computational studies of analogous structures suggest partial conjugation between the phenyl ring’s π-system and the thiazole’s lone pairs, though this is limited by non-planarity.

Comparative Analysis of Isomeric Dimethylphenylthiazolecarbaldehyde Derivatives

Structural isomers of this compound differ in the placement of methyl groups on the phenyl ring or the substitution pattern on the thiazole core. Key comparisons include:

Table 2: Isomeric Dimethylphenylthiazolecarbaldehyde Derivatives

| Compound Name | Substitution Pattern | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-(3,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | Methyl at phenyl C3, C4 | C₁₂H₁₁NOS | 217.29 | Increased steric bulk near thiazole core |

| 4-(2,4-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | Methyl at phenyl C2, C4 | C₁₂H₁₁NOS | 217.29 | Ortho-methyl group induces torsional strain |

| 2-(2,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | Aldehyde at C4, phenyl at C2 | C₁₂H₁₁NOS | 217.29 | Altered electronic distribution on thiazole |

Electronic and Steric Comparisons :

- 4-(3,4-Dimethylphenyl) Isomer : The para-methyl group relative to the thiazole attachment enhances resonance stabilization but increases steric clash with the heterocycle’s sulfur atom.

- 4-(2,4-Dimethylphenyl) Isomer : The ortho-methyl group creates significant torsional strain, reducing conjugation between the phenyl and thiazole systems.

- 2-(2,5-Dimethylphenyl) Isomer : Positioning the phenyl group at C2 of the thiazole alters the electron density profile, making the aldehyde group more susceptible to nucleophilic attack.

Reactivity Trends :

Properties

IUPAC Name |

4-(2,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-8-3-4-9(2)10(5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGRGBHDBFTSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. This method involves condensation of thioamide derivatives with α-halo carbonyl compounds. For 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde, the synthesis begins with 2,5-dimethylphenylthioamide, which reacts with α-chloroacetaldehyde under basic conditions.

Procedure :

- Thioamide Preparation : 2,5-Dimethylaniline is treated with carbon disulfide in ethanol under reflux to yield 2,5-dimethylphenylthioamide.

- Cyclization : The thioamide reacts with α-chloroacetaldehyde in dioxane at 80°C for 6 hours, catalyzed by triethylamine (TEA). The intermediate 4-(2,5-dimethylphenyl)-1,3-thiazole is isolated via filtration and recrystallized from ethanol.

- Formylation : The thiazole intermediate undergoes formylation using hexamethylenetetramine (urotropine) in acetic anhydride, introducing the carbaldehyde group at position 2.

Optimization Notes :

- Yield improvements (up to 72%) are achieved by substituting α-chloroacetaldehyde with ethyl chloroacetate, followed by hydrolysis.

- Catalytic TEA reduces side reactions, enhancing regioselectivity for the 4-position.

Cyclization Using Lawesson’s Reagent

Lawesson’s reagent (2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) enables efficient cyclization of thiourea intermediates into thiazoles. This method is advantageous for substrates sensitive to acidic conditions.

Procedure :

- Thiourea Synthesis : 2,5-Dimethylphenyl isothiocyanate reacts with glycine ethyl ester in dichloromethane (DCM) to form the thiourea derivative.

- Cyclization : The thiourea is treated with Lawesson’s reagent in toluene at 110°C for 4 hours, forming 4-(2,5-dimethylphenyl)-1,3-thiazole-2-carboxylate.

- Oxidation : The ester is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in DCM, yielding the target compound.

Key Data :

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Thiourea Formation | Glycine ethyl ester | 25 | 85 |

| Cyclization | Lawesson’s Reagent | 110 | 68 |

| Oxidation | PCC | 25 | 62 |

Formylation via Vilsmeier-Haack Reaction

Direct formylation of pre-formed thiazoles offers a streamlined pathway. The Vilsmeier-Haack reaction introduces the aldehyde group via electrophilic aromatic substitution.

Procedure :

- Thiazole Synthesis : 4-(2,5-Dimethylphenyl)-1,3-thiazole is prepared via Hantzsch method.

- Formylation : The thiazole reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0°C, followed by hydrolysis with sodium acetate to yield the carbaldehyde.

Challenges :

- Over-oxidation to carboxylic acids can occur if hydrolysis is prolonged.

- Optimal conditions: 1:3 molar ratio of thiazole to POCl₃, reaction time ≤2 hours.

Alternative Methods: Condensation with Thiazole Carboxylates

Patent CN101412699A describes a novel approach using 4-hydroxythiobenzamide intermediates. While originally designed for a different substrate, this method adapts to 2,5-dimethylphenyl derivatives:

- Intermediate Synthesis : 2,5-Dimethylphenylcyanide reacts with thioacetamide in ethanol to form 4-hydroxy-2,5-dimethylphenylthioamide.

- Cyclization : The thioamide reacts with ethyl 2-chloroacetoacetate in acetone, yielding ethyl 4-(2,5-dimethylphenyl)-1,3-thiazole-2-carboxylate.

- Hydrolysis and Oxidation : The ester is hydrolyzed to the carboxylic acid, followed by oxidative decarboxylation using lead tetraacetate to afford the aldehyde.

Purification and Characterization

Chromatography : Column chromatography with silica gel (petroleum ether/ethyl acetate, 6:1) effectively isolates the target compound.

Crystallization : Recrystallization from ethyl acetate or acetone yields high-purity crystals suitable for X-ray diffraction.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions to direct the substitution to the desired position on the thiazole ring.

Major Products

Oxidation: 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid.

Reduction: 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-methanol.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde in anticancer research. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity with IC₅₀ values in the low micromolar range:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | MCF-7 | 6.6 | Induction of apoptosis via caspase activation |

| 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | MDA-MB-231 | 10.5 | Inhibition of DNA biosynthesis |

The mechanism involves apoptosis induction and inhibition of DNA synthesis, making it a candidate for further pharmacological studies aimed at cancer treatment .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research has shown that thiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various thiazole derivatives, 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde demonstrated significant effectiveness against drug-resistant strains of bacteria:

| Compound | Target Organism | Activity |

|---|---|---|

| 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | Methicillin-resistant Staphylococcus aureus (MRSA) | Effective |

| 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | Vancomycin-resistant Enterococcus faecium (VRE) | Effective |

These findings suggest that this compound could be developed into novel antimicrobial agents targeting resistant pathogens .

Enzyme Inhibition Studies

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde has been investigated for its role as an enzyme inhibitor. Its ability to bind to active sites of specific enzymes allows it to interfere with their normal functions.

Mechanism of Action:

The compound may inhibit enzymes by competing with substrates for binding sites or altering enzyme conformation, which can be useful in biochemical assays related to enzyme kinetics and inhibition studies .

Industrial Applications

In addition to its biological applications, 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde serves as an intermediate in the synthesis of specialty chemicals used in various industrial processes. Its unique structure makes it valuable for developing new materials and chemicals in pharmaceutical and agrochemical industries .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid

- 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-methanol

- 2,5-Dimethylphenyl isothiocyanate

Uniqueness

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a thiazole ring, which confer distinct reactivity and potential biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in synthetic chemistry.

Biological Activity

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is , with a molecular weight of approximately 217.27 g/mol. The compound features a thiazole ring and an aldehyde functional group, which are pivotal for its biological interactions.

The biological activity of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzymatic activity, affecting various biochemical pathways. The thiazole ring facilitates π-π stacking interactions and hydrogen bonding, further enhancing its biological efficacy .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazoles, including this compound, have shown significant antimicrobial properties against various pathogens .

- Antitumor Activity : The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, with structure-activity relationship (SAR) analyses indicating that specific substitutions on the phenyl ring enhance activity .

- Anticonvulsant Properties : Similar thiazole derivatives have been tested for anticonvulsant effectiveness in animal models. While specific data on this compound is limited, thiazoles generally show promise in this area .

Antimicrobial Efficacy

A study focused on the synthesis and evaluation of thiazole derivatives highlighted that compounds similar to 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde exhibited significant activity against Gram-positive bacteria. The study reported Minimum Inhibitory Concentration (MIC) values that suggest effective antimicrobial action .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | Staphylococcus aureus | 32 |

| 4-(6-Amino-3,5-dicyano)thiazole | Escherichia coli | 16 |

Antitumor Activity

In a comparative study assessing the cytotoxic effects of various thiazole derivatives against cancer cell lines (e.g., A-431 and HT29), it was found that compounds with similar structural features to 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde demonstrated IC50 values below that of standard chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde | A-431 | <10 |

| Doxorubicin | A-431 | 15 |

Q & A

Basic: What are the most reliable synthetic routes for 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde, and what are the critical optimization parameters?

Answer:

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of a thiazole precursor using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) . Another method involves condensation reactions with substituted benzaldehydes under reflux conditions in ethanol, using glacial acetic acid as a catalyst . Key optimization parameters include:

- Reaction time : Prolonged reflux (4–6 hours) improves yield but risks side reactions.

- Solvent purity : Absolute ethanol minimizes competing hydrolysis .

- Catalyst ratio : Acetic acid (5 drops per 0.001 mol substrate) balances reactivity and byproduct formation .

Advanced: How can structural discrepancies in synthesized batches of this compound be resolved using spectroscopic and crystallographic methods?

Answer:

- NMR analysis : Compare aromatic proton signals (δ 7.2–8.1 ppm for thiazole protons) and aldehyde protons (δ ~9.8 ppm) to detect impurities or tautomeric forms .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., substitution patterns on the dimethylphenyl group) by analyzing bond lengths and angles .

- HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate and quantify isomers or degradation products .

Basic: What analytical techniques are recommended for purity validation of this compound in academic research?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected at m/z 245.0845 for C₁₂H₁₂NOS⁺) and isotopic patterns .

- Elemental Analysis : Target <0.3% deviation from theoretical C, H, N, S values.

- FTIR : Verify aldehyde C=O stretch (~1700 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹) .

Advanced: How do conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) arise in studies of this compound, and how should they be interpreted?

Answer:

Contradictions may stem from:

- Assay variability : MIC (Minimum Inhibitory Concentration) values depend on bacterial strain selection (e.g., Gram-positive vs. Gram-negative) .

- Cellular uptake differences : Lipophilicity (logP ~2.5) affects membrane permeability in eukaryotic vs. prokaryotic systems .

- Metabolic interference : The aldehyde group may react with cellular thiols (e.g., glutathione), altering observed toxicity .

Resolution : Normalize data to cell viability controls and use orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Basic: What are the documented biological activities of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde, and what mechanistic hypotheses exist?

Answer:

- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC 32 µg/mL) via thiazole ring interaction with bacterial topoisomerase IV .

- Antifungal potential : Structural analogs (e.g., 4-phenylthiazole derivatives) disrupt fungal ergosterol biosynthesis .

- Cytotoxicity : IC₅₀ ~50 µM in HeLa cells, possibly due to aldehyde-mediated protein crosslinking .

Advanced: How can computational modeling (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

- Molecular docking : Target the compound’s thiazole-aldehyde motif to bacterial dihydrofolate reductase (PDB: 1DF7) or human COX-2 (PDB: 5KIR) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with observed IC₅₀ values .

Basic: What precautions are necessary during handling and storage due to the compound’s reactivity?

Answer:

- Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation .

- Handling : Use anhydrous conditions (glovebox) to avoid hydrolysis of the thiazole ring .

- Safety : The compound may release toxic fumes (SOₓ) upon combustion; use fume hoods during synthesis .

Advanced: What strategies exist for regioselective functionalization of the carbaldehyde group without disrupting the thiazole core?

Answer:

- Schiff base formation : React with primary amines (e.g., aniline) in ethanol to form imines, preserving the thiazole ring .

- Reductive amination : Use NaBH₃CN to convert the aldehyde to a primary amine while retaining aromaticity .

- Protection-deprotection : Temporarily protect the aldehyde as an acetal (e.g., ethylene glycol) during subsequent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.